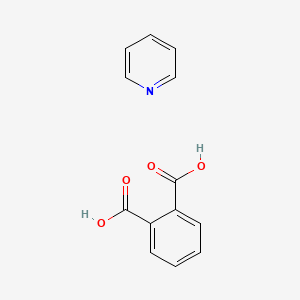

Phthalic acid;pyridine

Description

Properties

CAS No. |

111915-45-8 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

phthalic acid;pyridine |

InChI |

InChI=1S/C8H6O4.C5H5N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-4-6-5-3-1/h1-4H,(H,9,10)(H,11,12);1-5H |

InChI Key |

IISIITMCTCHJOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Insights for Phthalic Acid Pyridine Adducts

Formation of Phthalic Acid-Pyridine Complexes

The formation of complexes and salts between phthalic acid and pyridine (B92270) is a foundational interaction in supramolecular chemistry. These adducts are primarily formed through direct acid-base interactions, incorporation into metal coordination spheres, or deliberate co-crystallization.

The most direct interaction between phthalic acid, a dicarboxylic acid, and pyridine, a heterocyclic base, is a proton transfer reaction. When phthalic acid and pyridine are combined, a full proton transfer occurs from one of the carboxylic acid groups to the nitrogen atom of the pyridine ring. This acid-base reaction results in the formation of the pyridinium (B92312) cation and the hydrogen phthalate (B1215562) anion, which crystallize together as a salt, pyridinium hydrogen phthalate. rsc.org

The formation of this salt is driven by the favorable energetics of neutralizing the acidic proton of the carboxylic acid with the basic nitrogen of pyridine. Within the crystal structure of pyridinium hydrogen phthalate, the hydrogen phthalate anion often features a strong intramolecular hydrogen bond between the remaining carboxylic acid proton and the oxygen of the carboxylate group, forming a characteristic S(7) motif. rsc.org

Phthalic acid (or its deprotonated form, phthalate) and pyridine can act as ligands, simultaneously binding to a central metal ion to form mixed-ligand complexes. nih.govresearchgate.net In these systems, the phthalate ion typically coordinates to the metal through its carboxylate oxygen atoms, while pyridine coordinates through its nitrogen atom. jscimedcentral.comwikipedia.org The synthesis generally involves reacting a metal salt with phthalic acid and pyridine in a suitable solvent. The stoichiometry, geometry, and stability of the resulting complex depend on the metal ion, the reaction conditions, and the molar ratios of the reactants. nih.gov

A wide variety of transition metals form stable coordination complexes with phthalate and pyridine ligands. wikipedia.org Metals such as cobalt(II), nickel(II), copper(II), and silver(I) have been used to synthesize these mixed-ligand structures. researchgate.netjscimedcentral.comchemistryjournal.netcore.ac.uk The synthesis is typically achieved by refluxing a solution containing a divalent transition metal salt, phthalic acid, and a nitrogen-donor ligand like pyridine. chemistryjournal.net

For instance, reacting silver(I) oxide with phthalic acid and 4-cyanopyridine (B195900) in an aqueous solution under ultrasonic conditions can yield different structures depending on the pH. At lower pH values (5.0-6.9), discrete mononuclear or tetranuclear complexes are formed where the phthalic acid is only partially deprotonated. core.ac.uk The coordination environment around the metal center is completed by both the phthalate and pyridine-derivative ligands, showcasing the cooperative binding of these components. libretexts.orgnih.gov

| Metal Ion | Phthalate Coordination Mode | Pyridine Derivative | Resulting Structure |

| Ag(I) | Monodentate (Hpta⁻) | 4-Cyanopyridine | Mononuclear Complex [Ag(cnpy)₂(Hpta)] |

| Ag(I) | Bridging (Hpta⁻) | 4-Cyanopyridine | Tetranuclear Complex [Ag₂(cnpy)₂(Hpta)₂] |

| Ag(I) | Bridging (pta²⁻) | 4-Cyanopyridine | 2D Coordination Polymer |

Table showing examples of Ag(I) coordination complexes with phthalate and 4-cyanopyridine under varying conditions. core.ac.uk (H₂pta = Phthalic Acid)

Metals from Group 4 (like Zirconium and Titanium) and Group 13 (like Aluminum) are also capable of forming complexes with phthalate and pyridine-based ligands. The synthesis of these compounds can be achieved by reacting metal alkoxides (e.g., Zr, Ti, or Al alkoxides) with phthalic acid and a pyridine-derivative ligand in an alcohol solvent. researchgate.net

In these reactions, the phthalate ligand coordinates to the metal center through its carboxylate groups, often displacing one or more alkoxide groups. researchgate.net Spectroscopic analysis, such as FTIR, shows a characteristic shift of the carboxylate stretching vibrations upon coordination to the metal center. researchgate.net These materials are of interest for their potential catalytic activities. researchgate.net

Co-crystallization is a powerful technique used to design new solid-state materials with tailored properties. mdpi.com It involves crystallizing two or more different molecules together in a definite stoichiometric ratio. mdpi.com The co-crystallization of phthalic acid and its derivatives with various pyridine-based molecules has been extensively studied to understand the interplay of non-covalent interactions, particularly hydrogen bonding. rsc.orgunisa.ac.za

The primary interaction guiding the assembly of these co-crystals is the robust hydrogen bond formed between the carboxylic acid group of phthalic acid and the nitrogen atom of the pyridine ring. unisa.ac.zanih.gov Depending on the specific molecules and their acidity/basicity (pKa values), this can result in either a neutral co-crystal held by a standard O-H···N hydrogen bond or a salt formed via proton transfer, as seen with unsubstituted pyridine. rsc.orgnih.gov

By using substituted pyridine derivatives, the electronic and steric properties can be modified, leading to different supramolecular structures. unisa.ac.za For example, co-crystallization of isophthalic acid with niacinamide, isoniazid, and other N-heterocyclic compounds has been explored to create a matrix of novel co-crystals. unisa.ac.za

| Acid Component | Pyridine Component | Stoichiometry (Acid:Pyridine) | Interaction Type |

| Phthalic Acid | Pyridine | 1:1 | Full Proton Transfer (Salt) |

| Isophthalic Acid | Pyridine | 1:1 | Partial Proton Transfer (Disordered) |

| Terephthalic Acid | Pyridine | 1:2 | Neutral Hydrogen Bonding (Solvate) |

| Pyromellitic Acid | Pyridine | 1:1 | Full Proton Transfer (Salt) |

Table summarizing the outcomes of co-crystallization between various benzenepolycarboxylic acids and pyridine. rsc.org

Synthesis of Mixed Ligand Metal-Phthalate-Pyridine Complexes

Reaction Mechanisms Involving Phthalic Anhydride (B1165640) and Pyridine

Phthalic anhydride, the dehydrated form of phthalic acid, is an important industrial chemical that reacts readily with nucleophiles. wikipedia.org In many of these reactions, pyridine is employed as a catalyst or a basic solvent. researchgate.netrsc.org Its role is generally to activate the anhydride or to facilitate key proton transfer steps in the mechanism.

When phthalic anhydride reacts with nucleophiles such as alcohols or amines, pyridine can act as a nucleophilic catalyst. The mechanism involves the initial attack of the pyridine nitrogen on one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a primary nucleophile (like an alcohol) than the original anhydride. After the nucleophile adds, the pyridine is eliminated and regenerated, completing the catalytic cycle.

Alternatively, pyridine can function as a general base catalyst. In reactions such as esterification, pyridine can deprotonate the attacking nucleophile (e.g., an alcohol), increasing its nucleophilicity and facilitating its attack on the anhydride. libretexts.org Following the nucleophilic attack and formation of a tetrahedral intermediate, pyridine can also assist in the final deprotonation step to yield the product and regenerate the catalyst. researchgate.netlibretexts.org For example, in the esterification of konjac glucomannan (B13761562) with phthalic anhydride, pyridine is used as a catalyst. The proposed mechanism suggests that pyridine can influence the protonation state of the carboxylic acid group on the ring-opened intermediate, which is a key factor in the esterification rate. researchgate.net

Pyridine as a Reaction Medium and Nucleophilic Catalyst in Esterification

Pyridine serves a dual function in the esterification of phthalic acid and its derivatives, acting as both a reaction medium and a nucleophilic catalyst. chemtube3d.com Its role is particularly crucial in reactions involving phthalic anhydride, where it facilitates the formation of esters. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom in the pyridine ring, which are not delocalized, allows it to function as a nucleophile. chemtube3d.com

As a reaction medium, pyridine provides a suitable environment for the reactants to interact. For instance, in the synthesis of certain cyclic imides, phthalic anhydride reacts with amines in refluxing pyridine. rsc.org Similarly, it is used as a solvent in the reactions of anhydrides with alcohols to form esters. libretexts.orglibretexts.org

Beyond its role as a solvent, pyridine actively participates in the reaction mechanism as a nucleophilic catalyst to accelerate the rate of esterification. chemtube3d.comreddit.com In the context of reactions with acyl chlorides, which are structurally related to anhydrides, pyridine is more nucleophilic than the alcohol reactant. reddit.com It rapidly attacks the electrophilic carbonyl carbon of the anhydride. reddit.com This initial attack leads to the formation of a highly reactive intermediate, which is then more susceptible to reaction with the alcohol. reddit.com

The catalytic activity of pyridine is influenced by reaction conditions. For example, in the esterification of Konjac glucomannan with phthalic anhydride, the degree of substitution was observed to increase with the amount of pyridine up to a certain point, after which it declined. researchgate.net This suggests that an optimal concentration of pyridine is necessary for maximizing its catalytic effect. researchgate.net

The general mechanism for the pyridine-catalyzed esterification of an anhydride with an alcohol can be summarized in the following steps:

| Step | Description |

| 1 | Nucleophilic Attack by Pyridine: Pyridine attacks one of the carbonyl carbons of the phthalic anhydride. |

| 2 | Formation of Acylpyridinium Ion: This leads to the opening of the anhydride ring and the formation of a reactive acylpyridinium intermediate. |

| 3 | Nucleophilic Attack by Alcohol: The alcohol molecule then attacks the carbonyl carbon of the acylpyridinium ion. reddit.com |

| 4 | Deprotonation: Pyridine, or another base, removes a proton from the alcohol moiety. libretexts.orglibretexts.org |

| 5 | Formation of Ester and Carboxylate: This results in the formation of the phthalate monoester and a carboxylate anion. |

| 6 | Protonation: The carboxylate is subsequently protonated to yield the final carboxylic acid group. libretexts.orglibretexts.org |

Intermediate Species in Phthalylation Processes

The key to understanding the catalytic role of pyridine in phthalylation reactions lies in the formation of specific, highly reactive intermediate species. reddit.com When phthalic anhydride is the substrate, the process is initiated by the nucleophilic attack of pyridine on one of the carbonyl carbons. This interaction leads to the formation of an N-acylpyridinium ion intermediate. reddit.com

This acylpyridinium cation is a critical species in the reaction pathway. reddit.com It is significantly more electrophilic than the original anhydride due to the presence of the positively charged pyridinium group. reddit.com This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by a reactant such as an alcohol. reddit.com The formation of this intermediate effectively lowers the activation energy of the reaction, thereby accelerating the rate of esterification. reddit.com

The general sequence of events involving the intermediate can be outlined as follows:

| Stage | Reactants | Intermediate Species | Product of Stage |

| Formation | Phthalic Anhydride + Pyridine | N-Phthaloylpyridinium ion | Activated intermediate |

| Reaction | N-Phthaloylpyridinium ion + Alcohol | Tetrahedral intermediate | Phthalate monoester + Pyridine |

Structural Characterization and Intermolecular Interaction Analysis

Comprehensive Hydrogen Bonding Investigations

Hydrogen bonds are the principal directional forces in the phthalic acid-pyridine system, leading to the formation of either a co-crystal or a molecular salt. The nature of these bonds, including their strength and the location of the acidic proton, is a subject of extensive research.

Beyond the primary O-H···N hydrogen bond, weaker interactions also play a significant role in stabilizing the crystal structure. These include C-H···O and C-H···π interactions.

C-H···π Interactions: Interactions between the C-H bonds and the π-electron system of the aromatic rings are also possible. researchgate.net These are considered a type of weak hydrogen bond where the π-cloud acts as a soft base. researchgate.net While not always the dominant interaction, they contribute to the formation of the three-dimensional supramolecular assembly. acs.org

The phthalic acid-pyridine system can exhibit both intermolecular and intramolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: The primary O-H···N bond is an intermolecular interaction. Additionally, in certain crystal structures, other intermolecular hydrogen bonds can form, for example, between a protonated pyridine (B92270) and a phthalate (B1215562) anion, or involving solvent molecules like water. researchmap.jpnih.gov These interactions often lead to the formation of extended chains or layers within the crystal. nih.gov

Intramolecular Hydrogen Bonding: Phthalic acid itself has the potential for an intramolecular hydrogen bond between its two adjacent carboxylic acid groups. In the presence of a strong base like pyridine, the formation of the intermolecular O-H···N bond can influence or even induce the formation of a short, strong intramolecular O-H···O hydrogen bond within the phthalic acid molecule. mdpi.comresearchgate.net In some derivatives, the phthalate anion adopts a conformation that includes a short intramolecular O-H···O hydrogen bond. nih.gov

Under specific conditions, the hydrogen bonds in the phthalic acid-pyridine system can be classified as short and strong.

Short Strong Hydrogen Bonds (SSHBs): These are characterized by very short donor-acceptor distances, typically less than 2.6 Å for N-H···O bonds. rsc.org The formation of such bonds is often associated with a significant degree of covalent character and a low barrier for proton movement. rsc.org In complexes of isonicotinamide (B137802) (a pyridine derivative) with phthalic acid, charge-assisted N⁺-H···O⁻ hydrogen bonds with donor-acceptor distances around 2.6 Å have been identified and classified as strong. rsc.org

Very Strong Hydrogen Bonds (VSHBs): In some related systems, such as cocrystals of nitrophthalic acids with pyridine derivatives, very strong intramolecular O-H···O hydrogen bonds have been observed, with O···O distances as short as 2.409 Å and 2.410 Å. mdpi.com These are also referred to as Low-Barrier Hydrogen Bonds (LBHBs) and are characterized by an extremely low energy barrier for proton transfer. mdpi.com While direct evidence for VSHBs in the parent phthalic acid-pyridine complex is less documented, studies on its derivatives suggest the potential for their formation.

A key aspect of the phthalic acid-pyridine interaction is the possibility of proton transfer from the carboxylic acid to the pyridine nitrogen.

Proton Transfer: The extent of proton transfer is often correlated with the difference in the pKa values of the acid and the base (ΔpKa). A larger ΔpKa generally favors proton transfer, leading to the formation of a molecular salt (ionic pair). rsc.orgacs.org DFT calculations and experimental studies on nitrophthalic acid-pyridine complexes confirm that the formation of the O-H···N bond can induce proton transfer, resulting in a COO⁻···H-N⁺ species. mdpi.com

Ionic Analogs: When proton transfer occurs, the resulting species is an ionic analog of the neutral cocrystal, consisting of a pyridinium (B92312) cation and a phthalate anion. researchmap.jpnih.gov X-ray diffraction studies can often distinguish between a neutral cocrystal and an ionic salt by precisely locating the position of the acidic proton. acs.org However, in some cases, the proton may be disordered, indicating an equilibrium between the neutral and ionic forms. acs.org The formation of these ionic pairs can lead to the elongation of the hydrogen bond compared to a neutral one. mdpi.com

Delving into Non-Covalent Interactions

Data Tables

Table 1: Hydrogen Bond Geometries in Phthalic Acid-Pyridine and Related Systems

| Donor (D) - H ... Acceptor (A) | D...A Distance (Å) | System | Reference |

| O-H...N | ~2.699 | 4-Nitrophthalic acid-pyridine | mdpi.com |

| O-H...N | ~2.659 | 3-Nitrophthalic acid-pyridine | mdpi.com |

| N⁺-H...O⁻ | < 2.6 | Isonicotinamide-phthalic acid salt | rsc.org |

| O-H...O (intramolecular) | 2.425 | 4-Nitrophthalic acid-pyridine | mdpi.commdpi.com |

| O-H...O (intramolecular) | 2.409 - 2.410 | Nitrophthalic acid cocrystals | mdpi.com |

π-Stacking and Aromatic Interactions

In the crystalline state, π-π stacking interactions play a significant role in the assembly of molecules. researchgate.net These aromatic interactions are a key force in governing molecular recognition processes. researchgate.net The formation of cocrystals, such as those between a carboxylic acid and a pyridine compound, can be influenced by C-H···π and π···π stacking interactions involving the aromatic rings. researchgate.net These interactions can have a profound effect on properties like solubility. researchgate.net

The strength and nature of these π-stacking interactions can be modulated by the substituents on the aromatic rings. scispace.com This modulation can influence whether intramolecular or intermolecular stacking is preferred. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to analyze and predict the properties of these aromatic complexes. researchgate.net

Charge-transfer interactions, a facet of aromatic interactions, can also be present, particularly in systems with distinct electron donor and acceptor moieties. researchgate.net These interactions, which can be modulated by factors like photo-irradiation, are important in the development of functional materials with dynamic properties. researchgate.net The presence of electron-donating or electron-withdrawing groups on the aromatic rings can influence the charge-transfer characteristics of the complex. acs.org

Electrostatic Contributions to Assembly

The formation of a complex between phthalic acid and pyridine is significantly influenced by electrostatic interactions, primarily through the formation of strong hydrogen bonds. The interaction between the carboxylic acid group of phthalic acid and the nitrogen atom of pyridine is a classic example of an acid-pyridine heterosynthon. researchgate.netnsf.gov This interaction can result in either a neutral cocrystal, characterized by an O–H···N hydrogen bond, or a salt, formed via proton transfer to create an O⁻···H–N⁺ ionic interaction. mdpi.comresearchgate.net

The likelihood of proton transfer is dependent on the relative acidity of the carboxylic acid and the basicity of the pyridine derivative. In the case of phthalic acid and pyridine, the strong interaction often leads to proton transfer from the carboxyl group to the nitrogen atom of pyridine, forming a COO⁻···H–N⁺ intermolecular hydrogen bond. mdpi.com This is a key factor in the stabilization of the resulting salt.

Molecular Electrostatic Potential (MEP) surfaces are a valuable computational tool for predicting the most likely sites for intermolecular interactions. nsf.gov The MEP can indicate that the heteromeric interaction between the carboxylic acid's hydroxyl group and the pyridine nitrogen (–COOH···N–pyridine) is more favorable than the homomeric interaction between two carboxylic acid groups (–COOH···O=C–). nsf.gov The potential map helps in identifying the nucleophilic regions (negative potential, often around the pyridine nitrogen) and electrophilic regions (positive potential, around the acidic proton of the carboxylic acid), which guide the assembly of the molecules. tandfonline.com

Advanced Structural Elucidation Techniques

A comprehensive understanding of the phthalic acid-pyridine complex's structure relies on a combination of advanced analytical techniques. Each method provides unique insights into the solid-state and solution-state architecture of the compound.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within the crystalline lattice of the phthalic acid-pyridine complex. acs.org This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.net

SCXRD studies have been instrumental in distinguishing between the formation of a cocrystal, where neutral phthalic acid and pyridine molecules are held together by hydrogen bonds, and a salt, where proton transfer from the carboxylic acid to the pyridine nitrogen results in an ionic pair. researchgate.netacs.org The analysis of the resulting crystal structures reveals the specific supramolecular synthons that are formed, with the acid-pyridine heterosynthon being a predominant and robust motif. nsf.govacs.org

The crystal packing, as determined by SCXRD, elucidates how the individual molecular units are organized into a larger, ordered assembly. This includes the characterization of π-π stacking interactions, which are crucial for the stability of many aromatic compounds. researchgate.net The data obtained from SCXRD can also be used to understand the influence of different substituents on the crystal packing and the resulting material properties.

Interactive Data Table: Crystallographic Data for Phthalic Acid-Pyridine and Related Complexes

This table summarizes representative crystallographic data for complexes of aromatic acids and pyridine derivatives, illustrating common structural motifs.

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 3-Nitrophthalic acid-Pyridine Complex | Monoclinic | P2₁/c | O-H···N hydrogen bond, C-H···O interactions, π-π stacking | mdpi.com |

| 4-Nitrophthalic acid-Pyridine Complex | Monoclinic | P2₁/n | O-H···N hydrogen bond, intramolecular hydrogen bond | mdpi.com |

| Benzoic acid-4,4'-Bipyridine Cocrystal | Monoclinic | P2₁/c | O-H···N hydrogen bond, C-H···O interactions | acs.org |

Note: This data is representative and specific parameters can vary based on the exact stoichiometry and crystallization conditions.

Vibrational Spectroscopy (FT-IR and Raman) for Hydrogen Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the nature of hydrogen bonds in the phthalic acid-pyridine complex. nsf.gov The formation of a strong O–H···N hydrogen bond upon complexation leads to characteristic shifts in the vibrational frequencies of the involved functional groups.

Specifically, the O–H stretching vibration of the carboxylic acid group, typically observed as a broad band in the high-frequency region of the FT-IR spectrum, undergoes significant broadening and a red-shift (a shift to lower wavenumbers) upon hydrogen bonding to the pyridine nitrogen. bohrium.com The extent of this shift is indicative of the strength of the hydrogen bond. In cases where proton transfer occurs to form a salt, the O–H stretching band disappears and is replaced by new bands corresponding to the N⁺–H stretching vibrations of the pyridinium cation.

Similarly, the C=O stretching vibration of the carboxylic acid group is also sensitive to hydrogen bonding. Changes in the position and shape of this band in both FT-IR and Raman spectra can provide evidence for the formation of the acid-pyridine complex. bohrium.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed spectral features and to gain a more detailed understanding of the vibrational modes associated with the hydrogen-bonded complex. bohrium.com

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Phthalic Acid-Pyridine Type Complexes

This table highlights typical shifts in vibrational frequencies upon complex formation.

| Vibrational Mode | Phthalic Acid (Typical) | Pyridine (Typical) | Phthalic Acid-Pyridine Complex (Typical) |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | - | ~2500 (very broad, red-shifted) or absent if proton transfer occurs |

| C=O Stretch (Carboxylic Acid) | ~1690 | - | ~1700-1680 (shifted) |

| C=N Stretch (Pyridine) | - | ~1580 | ~1600 (shifted) |

Note: The exact frequencies can vary depending on the specific molecular environment and the nature of the intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a valuable technique for characterizing the structure of the phthalic acid-pyridine complex in solution. nsf.gov Chemical shift changes observed in the NMR spectra upon complexation provide strong evidence for the formation of the complex and can offer insights into the nature of the intermolecular interactions.

In ¹H NMR, the resonance of the acidic proton of the carboxylic acid group in phthalic acid experiences a significant downfield shift upon hydrogen bonding to the pyridine nitrogen. This is due to the deshielding effect of the hydrogen bond. In cases of proton transfer to form a pyridinium salt, this proton will be observed as a broad signal at a very downfield chemical shift, characteristic of an N⁺–H proton. The protons on the pyridine ring, especially those in close proximity to the nitrogen atom, also exhibit chemical shift changes upon complexation.

¹³C NMR spectroscopy complements the ¹H NMR data. The carbon atom of the carboxylic acid group (–COOH) and the carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, show noticeable shifts in their resonances upon the formation of the hydrogen-bonded complex. bohrium.com These shifts are a result of the changes in the electronic environment around these nuclei caused by the intermolecular interaction. The analysis of both ¹H and ¹³C NMR spectra is crucial for confirming the structural assignment of the complex in solution. bohrium.com

Elemental Analysis and Conductivity Measurements

Elemental analysis is a fundamental technique used to confirm the stoichiometry of the synthesized phthalic acid-pyridine complex. mdpi.com By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), it can be verified that the complex has formed in the expected molar ratio (e.g., 1:1 or 1:2). This experimental data is compared against the calculated theoretical percentages for the proposed molecular formula to validate the composition of the bulk sample.

Conductivity measurements can provide insights into the nature of charge carriers in the solid state of the complex. researchgate.net While phthalic acid and pyridine are typically electrical insulators, the formation of a salt through proton transfer can lead to a material with measurable ionic conductivity. The magnitude of the conductivity can give an indication of the degree of charge transfer and the mobility of the ions within the crystal lattice. In some cases, charge-transfer interactions within stacked aromatic systems can also contribute to electronic conductivity, rendering the material semiconducting. researchgate.net These measurements are particularly relevant for understanding the potential of these materials in electronic applications.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition behavior of materials. In the case of the salt formed between phthalic acid and pyridine, known as pyridinium hydrogen phthalate, TGA reveals a distinct thermal profile. Phthalic acid and pyridine react in a 1:1 ratio, involving a complete proton transfer to form the pyridinium salt. rsc.org

When a crystalline sample of pyridinium hydrogen phthalate is heated, its decomposition occurs in stages, which can be correlated with the loss of its constituent components. The analysis shows an initial mass loss corresponding to the release of the pyridine molecule, followed by the decomposition of the remaining phthalic acid at a higher temperature. rsc.org This stepwise decomposition is characteristic of salts where the components have different volatilities or decomposition temperatures.

A study involving the co-crystallisation of pyridine with various benzenepolycarboxylic acids provided insight into the thermal behavior of these adducts. rsc.org The TGA of pyridinium hydrogen phthalate, when compared with other pyridine-acid complexes, helps in understanding how the strength of intermolecular interactions, such as hydrogen bonds, influences thermal stability. For instance, the temperature at which pyridine is lost can be correlated to how strongly it is bound within the crystal lattice. rsc.orgscispace.com In the pyridinium hydrogen phthalate salt, the pyridine is lost over a temperature range that commences near its boiling point (115 °C), with a peak loss observed at 159 °C. rsc.org The subsequent decomposition of the phthalic acid component peaks at a much higher temperature. rsc.org

Table 1: TGA Data for Pyridinium Hydrogen Phthalate

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Component Loss |

|---|---|---|---|---|

| Stage 1 | Begins near 115 °C, tails to 252 °C | 159 | ~19.9 | Pyridine |

| Stage 2 | Above 252 °C | 366 | ~50.3 | Phthalic Acid |

Data sourced from textual descriptions in Dale et al. (2004). rsc.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different atomic contacts. For the salt formed between phthalic acid and pyridine, this analysis elucidates the specific hydrogen bonds and other non-covalent interactions that govern its supramolecular architecture.

While specific Hirshfeld analysis data for pyridinium hydrogen phthalate is not detailed in the available literature, extensive analysis of the closely related derivative, 2-aminopyridinium hydrogen phthalate, provides a clear and relevant example of the methodology and findings. researchgate.net In this salt, the crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily N—H⋯O and C—H⋯O interactions. researchgate.net Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are employed to quantitatively break down these interactions. researchgate.netnih.gov

For the 2-aminopyridinium hydrogen phthalate crystal, the analysis reveals the relative contributions of various interactions. researchgate.net The most significant contacts are O⋯H/H⋯O, followed by H⋯H contacts. Other notable interactions include C⋯H/H⋯C, C⋯O, and N⋯H contacts, which all contribute to the stability of the three-dimensional structure. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts in 2-Aminopyridinium Hydrogen Phthalate Determined by Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 41.5 | Represents strong N—H···O and C—H···O hydrogen bonds. |

| H···H | 38.2 | Represents van der Waals forces between hydrogen atoms. |

| C···H / H···C | 11.4 | Indicates contacts between carbon and hydrogen atoms. |

| C···C | 4.2 | Suggests the presence of π-π stacking interactions. |

| C···O / O···C | 2.5 | Denotes contacts between carbon and oxygen atoms. |

| N···H / H···N | 1.7 | Corresponds to hydrogen bonds involving nitrogen. |

Data is representative of the analysis performed on 2-aminopyridinium hydrogen phthalate, as described by Siva et al. (2019) and related studies. researchgate.netnih.gov

This detailed breakdown allows for a comprehensive understanding of the forces that hold the molecules together in the solid state, which is fundamental for crystal engineering and designing materials with specific properties. nih.gov

Computational and Theoretical Explorations of Phthalic Acid Pyridine Systems

Quantum Mechanical Studies

Quantum mechanical methods are fundamental tools for investigating the intricacies of molecular systems. For the phthalic acid-pyridine complex, these studies focus on the electronic structure to determine stability and the dynamic nature of key protons involved in hydrogen bonding.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecular complexes. scispace.comscirp.org In the context of the phthalic acid-pyridine system, DFT calculations are employed to optimize molecular geometries, determine interaction energies, and predict the most stable conformations. mdpi.comelectrochemsci.org These calculations are essential for understanding whether the interaction leads to a neutral cocrystal, held together by hydrogen bonds, or a salt, resulting from proton transfer from the acid to the base. researchgate.netacs.org

Studies on related systems, such as nitrophthalic acids complexed with pyridine (B92270), utilize DFT to model the structures and compare them with experimental X-ray diffraction data. nih.govnih.gov The calculations reveal that the formation of an intermolecular O-H···N hydrogen bond can induce a proton transfer, creating an O⁻···H⁺N ionic pair. nih.govmdpi.com The stability of this proton-transferred form versus the neutral complex is a key determination made by DFT. nih.gov For instance, periodic electronic structure calculations can quantify the energy penalty associated with artificially relocating the acidic proton, confirming that the crystallographically determined designation of salt or cocrystal is typically the most stable form. acs.org

DFT calculations also elucidate the role of steric effects on the geometry and stability of these complexes. For example, in derivatives like 3-nitrophthalic acid, steric repulsion between the nitro and carboxyl groups can cause the carboxyl groups to rotate relative to the phenyl ring, influencing the pattern of intermolecular hydrogen bonding. nih.govmdpi.com The choice of DFT functional and basis set, such as B3LYP/6-311+G(d,p), is critical for accurately capturing these subtle energetic and structural details. mdpi.com

Car-Parrinello Molecular Dynamics (CPMD) for Proton Dynamics

While DFT provides a static picture of stable structures, Car-Parrinello Molecular Dynamics (CPMD) offers a dynamic view, which is crucial for understanding processes like proton transfer. mdpi.com CPMD is an ab initio molecular dynamics method based on DFT, allowing the simulation of the time evolution of a molecular system, including the motion of nuclei and the changes in electronic structure. mdpi.commdpi.com

In the phthalic acid-pyridine system and its derivatives, CPMD simulations are specifically used to investigate the dynamics of the proton within the hydrogen bond. nih.govnih.gov These simulations can reveal the nature of the proton's movement, whether it is localized on the donor (acid) or acceptor (pyridine), or if it is delocalized and shared between them in a low-barrier hydrogen bond. mdpi.com The dynamics of the proton in the O-H···N bridge are often found to be strongly coupled with the vibrations of the bond itself, specifically the change in the O···N distance. mdpi.com

CPMD simulations have been instrumental in studying very strong hydrogen bonds (VSHBs) in cocrystals of nitrophthalic acids with various pyridine derivatives. mdpi.com These studies show that by carefully selecting the components to modulate steric and electronic effects, systems with very low energy barriers for proton transfer can be designed. mdpi.com The simulations expose the strong, dynamic nature of the bridging protons in these intermolecular hydrogen bonds, providing insights that complement experimental techniques like IR and Raman spectroscopy. mdpi.commdpi.com

Advanced Computational Interaction Analysis

To gain a more nuanced understanding of the forces at play within the phthalic acid-pyridine complex, researchers employ advanced computational techniques that visualize and characterize the nature of intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color scale. wolfram.com Regions of negative potential (often colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. uni-muenchen.dewolfram.com

For the phthalic acid-pyridine system, an MEP analysis clearly identifies the key sites for interaction. Phthalic acid shows a strong positive potential around the acidic protons of its two carboxylic acid groups, making them potent hydrogen bond donors. researchgate.net Conversely, the nitrogen atom in the pyridine ring possesses a region of strong negative potential due to its lone pair of electrons, identifying it as the primary hydrogen bond acceptor site. mdpi.comresearchgate.net MEP surfaces are thus used to explain the formation of the primary acid-pyridine heterosynthon, where the most positive site on the acid interacts with the most negative site on the base. researchgate.net

Non-Covalent Interaction (NCI) Plot Index Analysis

The Non-Covalent Interaction (NCI) plot is a computational method that allows for the visualization of non-covalent interactions in real space. bohrium.comjussieu.fr It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). researchgate.net The resulting 3D plot shows isosurfaces that correspond to different types of interactions, which are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. researchgate.netscirp.org

Blue isosurfaces indicate strong, attractive interactions such as hydrogen bonds.

Green isosurfaces represent weaker, attractive van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Path Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org A key feature of this analysis is the identification of bond paths—lines of maximum electron density that link the nuclei of bonded atoms. wiley-vch.de The point along this path where the electron density gradient is zero is known as a bond critical point (BCP). researchgate.net

The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), are used to characterize the nature of the interaction. wiley-vch.deresearchgate.net

Covalent bonds typically show high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-shell interactions , which include hydrogen bonds and van der Waals forces, are characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density at the BCP. wiley-vch.deresearchgate.net

For the phthalic acid-pyridine system, QTAIM analysis is used to unambiguously identify and characterize the O-H···N hydrogen bond through the presence of a bond path and a BCP between the H and N atoms. mdpi.comsemanticscholar.org The topological parameters at this BCP provide quantitative information about the strength and nature of the hydrogen bond. preprints.org Furthermore, QTAIM can reveal other weaker interactions, such as C-H···O or C-H···π contacts, that contribute to the crystal packing, providing a complete topological map of the intermolecular forces. mdpi.compreprints.org

Table 2: QTAIM Parameters for Characterizing Interactions in Acid-Pyridine Systems Note: This table is a representative summary of QTAIM analysis findings for hydrogen bonds and other non-covalent interactions commonly found in systems like phthalic acid-pyridine.

| Interaction Type | ρ(r) at BCP (a.u.) | ∇²ρ(r) at BCP (a.u.) | Interpretation | Supporting Evidence |

|---|---|---|---|---|

| O-H···N Hydrogen Bond | Low to medium (e.g., 0.01 - 0.04) | Positive | Indicates a strong, closed-shell interaction with some covalent character. | QTAIM is used to identify the bond path and BCP for hydrogen bonds. mdpi.comresearchgate.net |

| C-H···O Hydrogen Bond | Low (e.g., < 0.015) | Positive | Indicates a weaker, closed-shell electrostatic interaction. | The method characterizes weaker H-bonds contributing to crystal packing. preprints.org |

| π-π Stacking | Very low | Positive | Characterizes delocalized van der Waals interactions between aromatic rings. | QTAIM/NCI plots are used in tandem to analyze π-interactions. mdpi.compreprints.org |

| Steric Repulsion | N/A (often indicated by NCI plot) | N/A (often indicated by NCI plot) | Identified as regions of steric clash, typically visualized with NCI plots rather than QTAIM bond paths. | QTAIM focuses on attractive interactions, while NCI is better for visualizing repulsive contacts. mdpi.comresearchgate.net |

Theoretical Modeling of Proton Location and Isomerization

Computational and theoretical chemistry provides powerful tools for investigating the intricate details of molecular interactions within phthalic acid-pyridine systems. Methodologies such as Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD) have been instrumental in elucidating the dynamics of proton location, transfer, and conformational isomerization. mdpi.comnih.gov These studies offer insights that complement experimental findings and help to rationalize the observed structural and spectroscopic properties.

Research on complexes of phthalic acid derivatives, such as nitrophthalic acids, with pyridine has shown that the formation of an intermolecular hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom (O-H···N) is a critical feature. mdpi.com DFT calculations have revealed that the formation of this hydrogen bond can induce proton transfer from the carboxyl group to the pyridine nitrogen, resulting in the formation of a zwitterionic proton transfer form (O⁻···H⁺N). mdpi.com This process is confirmed by both theoretical modeling and X-ray diffraction measurements. mdpi.com

The potential energy surface for this proton transfer has been a key focus of theoretical investigations. By systematically elongating the O-H bond in computational models, researchers can calculate the energy profile for the proton's movement from the oxygen to the nitrogen atom. mdpi.commdpi.com DFT calculations on nitrophthalic acid-pyridine complexes demonstrate that the proton transfer along the O-H···N intermolecular hydrogen bond is energetically feasible for these systems. mdpi.com In the case of cocrystals of 3-nitrophthalic acid with pyridine derivatives like 2,4,6-collidine and N,N-dimethyl-4-pyridinamine, the calculated energy barriers for this proton transfer are remarkably low. researcher.life

| Complex | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 3-Nitrophthalic acid with 2,4,6-collidine | DFT | 0.7 | researcher.life |

| 3-Nitrophthalic acid with N,N-dimethyl-4-pyridinamine | DFT | 0.9 | researcher.life |

| 3-Nitrophthalic acid with Pyridine (Intramolecular PT) | B3LYP-D3/6-311+G(d,p) | 11.7 | mdpi.com |

| 4-Nitrophthalic acid with Pyridine (Intramolecular PT) | B3LYP-D3/6-311+G(d,p) | 14.2 | mdpi.com |

Beyond proton location, theoretical models have explored the isomerization of these complexes. A significant conformational change involves the rotation of the carboxyl groups relative to the phenyl ring. mdpi.com This isomerization is heavily influenced by steric effects. For example, in 3-nitrophthalic acid-pyridine complexes, strong steric repulsion between the nitro group and the adjacent carboxyl group causes the carboxyl groups to twist out of the plane of the phenyl ring. mdpi.com This contrasts with the 4-nitrophthalic acid complex, where the lack of such steric hindrance allows for a more planar conformation and the formation of a short, strong intramolecular O-H···O hydrogen bond between the two carboxyl groups. mdpi.com CPMD simulations further illuminate the dynamics of these hydrogen bonds, showing that the proton's motion in the O-H···N bond is strongly coupled with the vibration of the bond itself. mdpi.com

The stability of different isomers and the location of the proton are reflected in key structural parameters, such as the distances between the donor and acceptor atoms in hydrogen bonds. Computational models provide these values, which can be compared with experimental data.

| Complex | Hydrogen Bond | Parameter | X-ray (Å) | CPMD (Å) | Reference |

|---|---|---|---|---|---|

| 3-Nitrophthalic acid-Pyridine | O-H···O (intermolecular) | d(O···O) | 2.627 | 2.63 | mdpi.com |

| O···H-N (intermolecular) | d(O···N) | 2.526 | 2.61 | ||

| 4-Nitrophthalic acid-Pyridine | O-H···O (intramolecular) | d(O···O) | 2.409 | 2.45 | mdpi.com |

| O···H-N (intermolecular) | d(O···N) | 2.627 | 2.64 |

Supramolecular Chemistry and Crystal Engineering with Phthalic Acid Pyridine Synthons

Engineering of Supramolecular Synthons

The design of functional solid-state materials hinges on the precise control of intermolecular interactions. The carboxylic acid-pyridine system offers a versatile platform for engineering supramolecular synthons, allowing for the creation of materials with tailored structures and properties.

The Carboxylic Acid-Pyridine Heterosynthon (R22(7) O–H…N/C–H…O and Ionic Analogs)

The interaction between a carboxylic acid and a pyridine (B92270) derivative is a highly reliable and frequently observed supramolecular heterosynthon in crystal engineering. rsc.orgrsc.org This interaction typically manifests as a cyclic motif characterized by a primary O–H···N hydrogen bond and a secondary, weaker C–H···O interaction. nih.gov Using graph-set notation, this common recognition pattern is designated as R22(7), indicating a ring structure composed of two hydrogen-bond donors and two acceptors, enclosing a total of seven atoms. nih.gov This heterosynthon is generally favored over the corresponding carboxylic acid-carboxylic acid homosynthon. rsc.org

The formation of this synthon can lead to either a neutral co-crystal or an ionic salt, depending on whether a proton is transferred from the carboxylic acid to the pyridine nitrogen. nih.gov In the neutral form, the components are linked by strong O–H···N hydrogen bonds. In the ionic analog, a proton is fully transferred, resulting in a pyridinium (B92312) cation and a carboxylate anion. These ions are then held together by strong, charge-assisted N+–H···O− hydrogen bonds. nih.govresearchgate.net The resulting ionic synthon is a key building block in the formation of more complex, charged supramolecular architectures.

The table below illustrates the typical hydrogen bond distances observed in these synthons.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Nature of Interaction |

| Neutral Heterosynthon | O–H···N | 2.6 - 2.8 | Hydrogen Bond |

| Neutral Heterosynthon | C–H···O | 3.0 - 3.5 | Weak Hydrogen Bond |

| Ionic Heterosynthon | N+–H···O− | 2.5 - 2.7 | Charge-Assisted Hydrogen Bond |

This table provides generalized data ranges for illustrative purposes.

Influence of Substituents and pKa Values on Supramolecular Motif Generation

The specific supramolecular motif that forms between a carboxylic acid and a pyridine derivative is highly dependent on the electronic properties of both molecules, which can be modulated by the presence of various substituents. These substituents can influence the acidity of the carboxylic acid and the basicity of the pyridine, which in turn dictates the likelihood of proton transfer.

A key predictor for whether a co-crystal (no proton transfer) or a salt (proton transfer) will form is the difference in the pKa values (ΔpKa) between the pyridine (acting as a base) and the carboxylic acid. The relationship is generally described by the ΔpKa rule:

ΔpKa < 0: A co-crystal is typically formed, characterized by a neutral O–H···N hydrogen bond. nih.gov

ΔpKa > 3: A salt is almost always formed, involving proton transfer to create a charge-assisted N+–H···O− interaction. nih.govnih.gov

0 < ΔpKa < 3: This is an intermediate "gray area" where either a co-crystal or a salt may form, and the outcome can be influenced by subtle factors such as solvent, temperature, and crystal packing effects. nih.govmdpi.com

For dicarboxylic acids like phthalic acid, which have two pKa values, the situation can be more complex, with the potential for single or double proton transfer. rsc.orgul.ie The presence of electron-withdrawing or electron-donating substituents on either the phthalic acid or pyridine rings can fine-tune these pKa values, providing a rational method for guiding the self-assembly process towards a desired supramolecular motif. For instance, an electron-withdrawing group on the pyridine ring will decrease its basicity (lower its pKa), making proton transfer less likely and favoring co-crystal formation. Conversely, an electron-donating group on the pyridine ring will increase its basicity, favoring salt formation.

The following table summarizes the expected outcome based on the ΔpKa value.

| ΔpKa [pKa(base) - pKa(acid)] | Predicted Outcome | Dominant Interaction |

| < 0 | Co-crystal | O–H···N Hydrogen Bond |

| 0 - 3 | Ambiguous (Co-crystal or Salt) | Intermediate |

| > 3 | Salt | N+–H···O− Ionic Bond |

Directed Self-Assembly of Crystalline Architectures

By programming molecules with specific recognition sites, the robust and directional nature of the phthalic acid-pyridine synthon can be harnessed to direct the self-assembly of molecules into predictable and well-defined crystalline architectures. These range from simple one-dimensional chains to complex three-dimensional frameworks.

One-Dimensional Zigzag Chains and Ribbons

The combination of difunctional phthalic acids (or its isomers, isophthalic and terephthalic acid) with difunctional pyridines (such as 4,4'-bipyridine) often leads to the formation of one-dimensional (1D) structures. When the two carboxylic acid groups of phthalic acid interact with two separate pyridine molecules, a linear propagation of the supramolecular synthon occurs, resulting in the formation of infinite chains.

The geometry of the building blocks plays a crucial role in determining the final architecture. For example, the bent nature of isophthalic acid often leads to the formation of zigzag chains. Similarly, flexible dicarboxylic acids like adipic acid can also produce 1D chains. mdpi.com These chains can be further organized into more complex structures through weaker intermolecular interactions. In some cases, bifurcated hydrogen bonds can link adjacent molecules, forming zigzag arrangements. nih.gov

Two-Dimensional Layered Networks

Extending the dimensionality from 1D chains to two-dimensional (2D) layered networks requires the use of molecular building blocks that can propagate connections in more than one direction. This can be achieved by using polycarboxylic acids with more than two acidic groups or by employing pyridine derivatives with multiple nitrogen atoms.

For example, trimesic acid (1,3,5-benzenetricarboxylic acid) or pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid), when co-crystallized with suitable pyridine-based linkers, can form extensive 2D hydrogen-bonded sheets. researchgate.net Within these sheets, the primary carboxylic acid-pyridine heterosynthon establishes the main framework, while other weaker interactions, such as π-π stacking or C–H···O bonds, can help to stabilize the layered arrangement. The resulting 2D networks can exhibit various topologies, such as herringbone patterns or more complex layered assemblies. researchgate.net The engineering of these 2D co-crystals has also been explored at surfaces, where an external electric field can influence the formation and stability of the carboxylic acid-pyridine heterosynthon. rsc.org

Three-Dimensional Interpenetrated Frameworks

The construction of three-dimensional (3D) frameworks from phthalic acid and pyridine-based synthons represents the pinnacle of complexity in this area of crystal engineering. These 3D architectures are typically formed when the molecular components are designed to extend connectivity in all three dimensions. This often results in porous frameworks, analogous to metal-organic frameworks (MOFs), but held together by hydrogen bonds instead of coordination bonds.

A common feature of these extended hydrogen-bonded networks is interpenetration, where two or more independent frameworks grow through one another. This occurs when the voids within a single framework are large enough to accommodate another identical or similar framework. The degree of interpenetration can be controlled by the size and shape of the molecular building blocks. The resulting interpenetrated structures are often highly stable due to the maximization of favorable intermolecular contacts and the efficient filling of space. While specific examples focusing solely on phthalic acid and pyridine are part of a broader field, the principles of using poly-functional acids and pyridines to create such frameworks are well-established in supramolecular chemistry.

Co-crystal vs. Salt Continuum and Structural Prediction

In the realm of supramolecular chemistry, the interaction between a carboxylic acid and a pyridine base represents a classic and robust supramolecular synthon. However, the precise nature of this interaction is not always straightforward, existing on a continuum between a neutral co-crystal, where components are linked by hydrogen bonds, and a salt, where a proton is transferred from the acid to the base, resulting in ionic pairing. The formation of one over the other is a critical aspect of crystal engineering, as it dictates the physicochemical properties of the resulting solid.

The interaction between phthalic acid and pyridine exemplifies this co-crystal to salt ambiguity. Phthalic acid, as a dicarboxylic acid, possesses two acidic protons, while the nitrogen atom in the pyridine ring acts as a proton acceptor. The extent of proton transfer in the solid state is subtle and depends on a delicate balance of factors, including the relative acidity and basicity of the components and the stabilizing forces of the crystal lattice.

A widely used guideline for predicting the degree of proton transfer is the "ΔpKa rule," which considers the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa(base-H+) − pKa(acid)). Generally, a ΔpKa value greater than 3 is considered indicative of salt formation, while a value less than 0 suggests the formation of a co-crystal. nih.govsemanticscholar.org The intermediate range between 0 and 3 represents a "gray area" where either a co-crystal or a salt may form, or where the proton may be in a shared or disordered state. semanticscholar.org Phthalic acid has pKa values of 2.89 and 5.51 for its two carboxylic groups. wikipedia.org This places interactions with pyridine and its derivatives squarely in the region where prediction is challenging, making experimental verification essential.

Crystallographic Designation and Proton Position

Single-crystal X-ray diffraction is the definitive method for determining whether a phthalic acid-pyridine structure is a co-crystal or a salt. The key lies in precisely locating the position of the acidic proton. In a co-crystal, the proton remains bonded to the carboxylic acid's oxygen atom, forming a distinct O-H···N hydrogen bond to the pyridine nitrogen. In a salt, the proton is transferred to the pyridine, forming an N+-H···O- ionic hydrogen bond.

Crystallographic data provides geometric parameters that serve as reliable indicators of proton position. Specifically, the carbon-oxygen (C-O) bond lengths within the carboxylic acid group are highly informative.

In a neutral carboxylic acid (co-crystal): The two C-O bonds are distinct. The C=O double bond is typically shorter (around 1.21 Å), while the C-OH single bond is longer (around 1.30 Å). mdpi.com

In a deprotonated carboxylate anion (salt): The electron density is delocalized, resulting in two C-O bonds of intermediate and nearly equal length (approximately 1.25 Å). mdpi.com

By analyzing these bond lengths in the crystal structure of a phthalic acid-pyridine adduct, the extent of proton transfer can be accurately assessed. For instance, in co-crystals formed between various dicarboxylic acids and pyridine derivatives, C=O and C-O(H) bond lengths were found to be around 1.21 Å and 1.30 Å respectively, confirming the presence of neutral carboxylic acid groups and thus, a co-crystal designation. mdpi.com

The table below summarizes key crystallographic indicators used to distinguish between co-crystals and salts in acid-pyridine systems.

| Feature | Co-crystal (Neutral) | Salt (Ionic) |

| Proton Location | On carboxylic acid (O-H) | On pyridine (N+-H) |

| Interaction Type | O-H···N hydrogen bond | N+-H···O- ionic hydrogen bond |

| C-O Bond Lengths | Distinct C=O (~1.21 Å) and C-OH (~1.30 Å) | Intermediate and near-equal lengths (~1.25 Å) |

This table is interactive. Click on the headers to learn more about each feature.

Stoichiometric Control in Multi-component Crystals

The stoichiometry of a crystal, or the ratio of its constituent molecules, is a fundamental characteristic determined during the self-assembly process. In systems involving phthalic acid and pyridine, controlling this ratio is a key aspect of crystal engineering. Phthalic acid, being a dicarboxylic acid, has two functional groups available for hydrogen bonding. This inherent feature can lead to co-crystals with varying stoichiometric ratios, such as 1:1 or 1:2 (acid:pyridine), depending on whether one or both carboxylic acid groups interact with a pyridine molecule.

Research has shown that when dicarboxylic acids are used as co-formers with pyridine-containing active pharmaceutical ingredients (APIs), a 2:1 stoichiometry (API:acid) is often favored because the dicarboxylic acid possesses two identical synthons for interaction. unisa.ac.za However, 1:1 ratios are also common. unisa.ac.za The final stoichiometry can be influenced by several factors:

Reaction Conditions: The molar ratio of the starting materials used in crystallization is a primary determinant. While not always a guarantee, using a specific molar ratio of phthalic acid to pyridine in solution can bias the system towards forming a crystal with that same ratio. mdpi.com

Crystallization Method: Different techniques can yield different stoichiometric outcomes. For example, mechanochemical methods like liquid-assisted grinding have been shown to be highly efficient in screening for and controlling different stoichiometric variations of co-crystals compared to traditional solvent evaporation or melt crystallization methods. rsc.org The ability to interconvert between different stoichiometric forms by varying grinding conditions highlights the kinetic and thermodynamic factors at play. rsc.org

Solvent Choice: The solvent can mediate molecular interactions in the solution phase, influencing which supramolecular synthons are formed and, consequently, the stoichiometry of the final crystal.

Concentration: The stability of co-crystals with different stoichiometries can be dependent on the concentration of the components in the solution. acs.org For instance, a co-crystal that is richer in one component may be more stable at higher concentrations of that same component. acs.org

The interplay of these factors allows for a degree of control over the final crystal structure. By carefully selecting the starting ratios of phthalic acid and pyridine and the crystallization method, it is possible to target specific multi-component crystal forms with desired stoichiometries and properties.

Advanced Applications of Phthalic Acid Pyridine Based Materials

Catalysis in Organic Synthesis and Polymerization

The unique electronic and structural characteristics of phthalic acid-pyridine systems have positioned them as effective catalysts and catalytic components in several important organic reactions.

Ring-Opening Co-polymerization of Cyclic Anhydrides and Epoxides

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a powerful method for synthesizing polyesters. Phthalic anhydride (B1165640) is a frequently utilized semi-aromatic monomer in this process. mdpi.comcnr.it The use of pyridine (B92270) derivatives, such as 4-(dimethylamino)pyridine (DMAP), as co-catalysts alongside metal complexes has been shown to be highly effective. rsc.orgnih.gov For instance, the alternating ROCOP of epoxides like cyclohexene (B86901) oxide and limonene (B3431351) oxide with phthalic anhydride can be efficiently catalyzed by chromium complexes in the presence of a cocatalyst such as DMAP. rsc.org The choice of cocatalyst and the specific monomers strongly influence the polymerization reaction. rsc.org

Research has demonstrated that binary catalytic systems, comprising a metal complex and a nucleophilic co-catalyst like DMAP, are generally more active than the individual metal complexes. nih.gov In the copolymerization of phthalic anhydride and various epoxides, DMAP has been identified as an excellent co-catalyst choice. nih.gov Polyesters with high glass transition temperatures (Tg) have been successfully synthesized using this methodology. For example, polyesters derived from limonene oxide or vinylcyclohexene (B1617736) oxide and phthalic anhydride, catalyzed by salen-type metal complexes with DMAP, have exhibited Tg values exceeding 130 °C. mdpi.com

| Catalyst System | Epoxide | Co-catalyst | Resulting Polymer | Key Findings | Reference |

| Chromium complex with amino triphenolate ligand | Cyclohexene oxide, Limonene oxide | DMAP, PPNCl | Alternating copolyester | Reaction strongly affected by monomer and cocatalyst type | rsc.org |

| Salen-type complexes (Cr, Al, Mn) | Limonene oxide, Vinylcyclohexene oxide | DMAP, PPNCl, PPNN3 | High Tg polyesters | Achieved Tg > 130 °C, Mw up to 14.0 kg/mol | mdpi.comcnr.it |

| Amine-bis(phenolate) chromium(III) complexes | Cyclohexene oxide, Styrene oxide, etc. | DMAP, PPh3, DBU, etc. | Polyesters with Mn up to 20.6 kg mol−1 | Binary systems with DMAP showed highest activity | nih.gov |

Esterification and Phthalylation Reactions

Pyridine and its derivatives are effective catalysts for esterification and phthalylation reactions involving phthalic anhydride. Pyridine can act as a nucleophilic catalyst, accelerating the reaction between an alcohol and phthalic anhydride. For example, pyridine has been used as a solvent and catalyst in the reaction of phthalic anhydride with n-butanol to form mono-n-butyl phthalate (B1215562). asianpubs.orgasianpubs.org However, in some instances, it has been observed to act primarily as a solvent rather than a base catalyst. asianpubs.orgasianpubs.org

A more potent catalytic effect is observed with 4-dimethylaminopyridine (B28879) (DMAP). DMAP is a highly effective nucleophilic basic catalyst for the esterification of hydroxyl groups. ncsu.edu In the phthalylation of cellulose (B213188), DMAP has been shown to significantly enhance the reaction efficiency in ionic liquids. ncsu.eduresearchgate.net The proposed mechanism involves the formation of a more reactive phthaloyl pyridinium (B92312) intermediate, which readily attacks the hydroxyl groups of the substrate. ncsu.edu This method allows for the preparation of phthalylated cellulose derivatives with a high degree of substitution under relatively mild conditions. researchgate.net Pyridinium p-toluenesulfonate (PPTS) and its lipid analogues have also been explored as organic catalysts for esterification reactions, offering an alternative to metal-based catalysts. nih.gov

Deep Eutectic Solvents for Catalytic Processes

Deep eutectic solvents (DESs) are emerging as green and versatile media for chemical reactions, sometimes acting as both solvent and catalyst. researchgate.netmdpi.com A DES prepared from a mixture of methyltriphenylphosphonium (B96628) bromide and phthalic acid has been shown to be an effective acid catalyst for the synthesis of various heterocyclic compounds under solvent-free conditions. researchgate.netresearchgate.netnih.gov This phthalic acid-based DES offers advantages such as short reaction times, high efficiency, and easy recyclability. researchgate.netnih.gov

The acidic nature of the phthalic acid component in the DES is crucial for its catalytic activity. researchgate.net These solvents represent a sustainable alternative to volatile organic compounds and can facilitate a range of organic transformations, including condensation reactions and C-H activation. mdpi.comencyclopedia.pub The ability to tune the properties of DESs by selecting appropriate components makes them highly adaptable for various catalytic processes. mdpi.com

Functional Materials Development

The incorporation of phthalic acid and pyridine functionalities into larger molecular architectures has led to the creation of advanced functional materials with applications in gas storage, sensing, and beyond.

Metal-Organic Framework (MOF) Ligands for Gas Adsorption and Sensing

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. eeer.orgacs.org Ligands derived from phthalic acid and containing pyridine moieties are valuable building blocks for creating MOFs with specific functionalities. rsc.org For instance, a tetracarboxylic acid ligand incorporating a pyridine unit has been used to construct a lanthanide-based MOF, EuPDDI, which exhibits favorable thermal stability. rsc.org By co-doping this MOF with other lanthanide ions like Tb3+, a mixed-lanthanide MOF thermometer effective over a wide temperature range can be obtained. rsc.org

The porous nature and high surface area of MOFs make them excellent candidates for gas adsorption. eeer.orgresearchgate.net The functional groups within the organic linkers can be tailored to enhance the adsorption of specific gases. rutgers.edu For example, the adsorption of pyridine onto the MOF MIL-101 has been studied, revealing a very high adsorption capacity. researchgate.net Furthermore, a Zn(II)-based MOF synthesized using 4-(4-carboxy phenoxy) phthalic acid and a pyridine-containing ligand has been developed as a luminescent sensor for the detection of acetone (B3395972) and tetracycline. nih.gov

Colorimetric Sensing Systems for Metal Ions

The ability of phthalic acid and pyridine derivatives to coordinate with metal ions has been harnessed to develop colorimetric sensors. researchgate.netrsc.org Non-covalent heterosynthons formed through hydrogen bonding between phthalic acid and pyridine-based molecules, such as 2-amino-3-methylpyridine, have shown enhanced colorimetric sensing performance for a range of metal ions in aqueous solutions. researchgate.netresearchgate.net The formation of these heterosynthons can lead to distinct color changes in the presence of specific metal ions, enabling naked-eye detection. researchgate.net

Luminescent MOFs (LMOFs) are another class of materials that utilize these interactions for sensing. tandfonline.com The luminescence of MOFs containing phthalate and pyridine-based ligands can be quenched or enhanced upon binding to specific metal ions. frontiersin.orgmdpi.com For example, a Cd(II)-based MOF has been shown to act as a dual photoluminescent sensor for ferric ions (Fe3+) and nitroaromatics. frontiersin.org The sensing mechanism often involves processes like ligand-to-metal charge transfer or photo-induced electron transfer. researchgate.netacs.org These systems offer high sensitivity and selectivity for the detection of various metal ions. tandfonline.com

| Sensing Material | Target Analyte(s) | Sensing Mechanism | Key Features | Reference |

| Phthalic acid/2-amino-3-methylpyridine heterosynthon | Various metal ions | Colorimetric change | Enhanced sensing performance compared to individual components | researchgate.netresearchgate.net |

| Zn(II)-MOF with 4-(4-carboxy phenoxy) phthalic acid and pyridine ligand | Acetone, Tetracycline | Luminescence quenching | High luminescence and stability in aqueous solutions | nih.gov |

| Cd(II)-MOF with mixed ligands | Fe3+, Nitroaromatics | Photoluminescence quenching | Dual sensor with excellent reusability | frontiersin.org |

| Eu3+ doped MOF | Fe3+, Hg2+ | Fluorescence quenching | Strong red fluorescence via coordination with pyridine and acid groups | mdpi.com |

Biorecognition and Environmental Interactions

The interaction of phthalic acid-pyridine based materials with biological systems is a critical area of research, shedding light on their environmental fate and potential applications in biotechnology. This section explores the microbial degradation pathways of these compounds and their molecular-level interactions with essential biomacromolecules.

Microbial Catabolism and Analogs of Phthalic and Pyridine Dicarboxylic Acids

The environmental degradation of synthetic phthalic acids (PAs) may be linked to the natural occurrence of their structural analogs, pyridine dicarboxylic acids (PDCAs). oup.comoup.com Research has shown that while the bacterial metabolism of o-phthalic acid and its PDCA analogs is often mutually exclusive, notable exceptions exist. oup.comresearchgate.net

For instance, certain marine bacteria that degrade phthalates have demonstrated the ability to co-metabolize PDCA analogs. researchgate.net A marine bacterium, designated Strain OP-1, when grown on phthalic acid, was found to oxidize 2,3- and 3,4-PDCA (quinolinic and cinchomeronic acids, respectively). oup.comoup.com This metabolic activity was induced by phthalic acid, and interestingly, the metabolism of 2,3-PDCA required the presence of sodium ions (Na+), a characteristic also observed in the catabolism of phthalate by this strain. oup.comresearchgate.net Similarly, other phthalate-degrading bacteria, such as strain CC9M (degrades m-phthalate) and strain PP-1 (degrades p-phthalate), were shown to metabolize the corresponding PDCA analogs, 2,6-PDCA and 2,5-PDCA, respectively. researchgate.net

In contrast, other phthalate degraders like Micrococcus MN-1 did not show any capacity to metabolize PDCAs. oup.com Conversely, organisms isolated for their ability to grow on PDCAs, such as a freshwater enrichment that grew on 2,3-PDCA, did not oxidize phthalic acid. oup.com This suggests that while the catabolic pathways for these analogous compounds can be distinct, cross-reactivity of the enzymatic systems can occur in some microorganisms. oup.comresearchgate.net

The initial steps in the bacterial transformation of PDCAs by phthalate-degrading organisms are thought to involve phthalate hydroxylases, leading to hydroxylated intermediates. researchgate.net For example, the metabolism of 2,6-PDCA (dipicolinic acid) by marine bacteria grown on phthalate analogs resulted in the formation of 2,3-dihydroxypicolinic acid (2,3-DHPA). asm.org This metabolite is significant because, unlike its parent compound, it absorbs light in the solar actinic range and is susceptible to photodegradation, breaking down into various photoproducts, including ammonia, conjugated carbonyls, and carboxylic acids. asm.org This coupled biological and photolytic degradation pathway may be crucial for the complete mineralization of PDCAs in illuminated aquatic environments. asm.org

| Microorganism | Growth Substrate | Analog Substrate Oxidized | Key Findings | Reference |

|---|---|---|---|---|

| Strain OP-1 (marine bacterium) | o-Phthalic acid | 2,3-PDCA, 3,4-PDCA | PDCA metabolism is induced by phthalic acid and is Na+ dependent. | oup.comresearchgate.net |

| Strain CC9M | m-Phthalate | 2,6-PDCA (Dipicolinic acid) | Transformation leads to the formation of 2,3-dihydroxypicolinic acid (2,3-DHPA). | researchgate.netasm.org |

| Strain PP-1 | p-Phthalate | 2,5-PDCA | Demonstrates Na+-dependent metabolism of the PDCA analog. | researchgate.net |

| Micrococcus MN-1 | Phthalic acid | None | Metabolism is exclusive to phthalic acid; no PDCA oxidation observed. | oup.com |

| Freshwater Pond Enrichment | 2,3-PDCA | Phthalic acid (not oxidized) | Demonstrates specificity for PDCA catabolism without cross-reactivity for phthalate. | oup.com |

Molecular Interactions with Biomacromolecules (e.g., DNA)

The interaction of phthalic acid derivatives and compounds containing pyridine moieties with biomacromolecules like DNA is of significant interest due to the potential for genotoxicity and the development of new therapeutic agents. researchgate.netnih.gov Studies on phthalic acid esters (PAEs) have revealed that these compounds can engage in non-covalent binding interactions with DNA. researchgate.netnih.gov

Research using fluorescence titration, spectroscopy, and molecular modeling has elucidated the mechanisms behind these interactions. It was found that PAEs bind to DNA primarily through groove binding, interacting predominantly with the minor groove. researchgate.netnih.gov The primary forces driving this binding are hydrogen bonds and van der Waals forces formed between the PAE molecules and the DNA bases, particularly thymine (B56734) residues. researchgate.net Despite this interaction, studies have shown that the binding of PAEs does not induce significant conformational changes in the B-DNA structure. nih.gov The binding affinity varies depending on the specific ester, as shown by their binding constants (KA). researchgate.netnih.gov

The presence of a pyridine ring, often in combination with acid functionalities, plays a crucial role in mediating interactions with biomolecules. The hydrogen-bonding capabilities between a carboxylic acid and a pyridine nitrogen (an acid⋯pyridine heterosynthon) are well-established and form the basis for building more complex supramolecular structures. nih.gov This type of interaction is also fundamental in how these compounds may dock with biomacromolecules. For example, studies on complexes of nitrophthalic acids and pyridine show the formation of strong intermolecular hydrogen bonds, sometimes involving proton transfer from the carboxylic acid group to the pyridine nitrogen. mdpi.com

Proton transfer complexes involving a pyridine derivative, such as the one formed between the drug 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol, have been investigated for their DNA binding capabilities. nih.gov Spectroscopic studies confirmed that the nitrogen atom of the pyridine ring participates in hydrogen bonding, which can facilitate interactions with DNA. nih.gov These findings highlight that the electrostatic surface potential and the specific arrangement of hydrogen bond donors and acceptors are critical in the binding interaction between phthalic acid-pyridine type structures and genetic material. nih.gov

| Phthalic Acid Ester (PAE) | Abbreviation | Binding Constant (KA) L/mol | Primary Binding Mechanism | Reference |

|---|---|---|---|---|

| Diethyl phthalate | DEP | 4.11 × 105 | Minor groove binding (H-bonding, van der Waals forces) | researchgate.netnih.gov |

| Bis(2-ethylhexyl) phthalate | DEHP | 1.04 × 105 | Minor groove binding (H-bonding, van der Waals forces) | researchgate.netnih.gov |

| Dibutyl phthalate | DBP | 7.60 × 104 | Minor groove binding (H-bonding, van der Waals forces) | researchgate.netnih.gov |

| Dimethyl phthalate | DMP | 1.99 × 104 | Minor groove binding (H-bonding, van der Waals forces) | researchgate.netnih.gov |

| Benzyl butyl phthalate | BBP | 1.42 × 103 | Minor groove binding (H-bonding, van der Waals forces) | researchgate.netnih.gov |

Q & A

Q. How can the acidity (pKa) of phthalic acid and pyridine derivatives be experimentally determined, and why is this critical for reaction design?